3-Amino-4-[(dimethylamino)methyl]benzamide
Overview
Description
3-Amino-4-[(dimethylamino)methyl]benzamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a dimethylamino group, and a benzamide moiety.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of 3-amino-4-[(dimethylamino)methyl]benzamide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which triggers a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide typically involves multiple steps. One common synthetic route starts with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. The aniline is then reacted with dimethylcarbamoyl chloride to form the benzamide derivative. Further functionalization introduces the amino group at the appropriate position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-[(dimethylamino)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like hydroxide (OH-) and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzamide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3-Amino-4-[(dimethylamino)methyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP)
Dimethylaminopropylamine
4-Dimethylaminoazabenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-amino-4-[(dimethylamino)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)6-8-4-3-7(10(12)14)5-9(8)11/h3-5H,6,11H2,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUFQTXEZGDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.